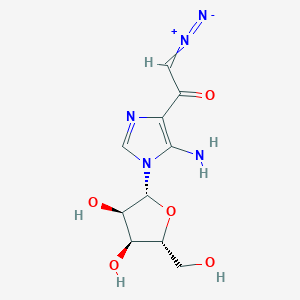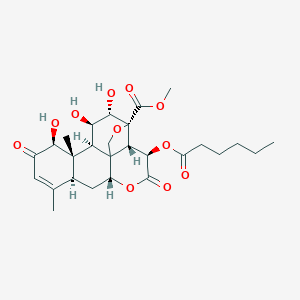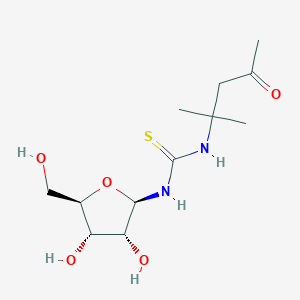
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that involve chemical reactions to produce a pure form of the compound. The purpose of
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is not fully understood. However, studies have shown that the compound exerts its effects by modulating specific cellular pathways. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. Additionally, the compound has been shown to activate specific signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
Studies have shown that this compound possesses several biochemical and physiological effects. The compound has been shown to inhibit the production of specific inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride in lab experiments is its high purity and stability. The compound is synthesized using specific methods that produce a pure form of the compound, making it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
Future Directions
There are several future directions for the study of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride. One of the future directions is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying specific cellular pathways that are modulated by the compound. Finally, future studies could explore the potential of the compound as a tool for the study of specific biological processes.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods that produce a pure form of the compound. The compound has shown potential as a therapeutic agent for the treatment of various diseases and possesses several biochemical and physiological effects. Future studies could focus on exploring the potential of the compound as a therapeutic agent and elucidating its mechanism of action.
Synthesis Methods
The synthesis of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride involves several chemical reactions. The first step involves the reaction between 5-nitroindole and (1-bromoethyl)cyclopropane in the presence of a base such as potassium carbonate. This reaction produces a compound known as 5-nitro-1-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-4-yl)ethanone. The second step involves the reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid to produce 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole. Finally, the addition of hydrochloric acid to the compound produces the hydrochloride salt form of the compound.
Scientific Research Applications
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
properties
CAS RN |
109793-76-2 |
|---|---|
Molecular Formula |
C23H38N2O3.ClH |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]-5-nitro-1H-indole;chloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-20(22)14-3-4-17-15(9-14)16(10-18-17)13-5-7-19(8-6-13)11-12-1-2-12;/h3-5,9-10,12,18H,1-2,6-8,11H2;1H |
InChI Key |
OIMQESOYVVCCHB-UHFFFAOYSA-N |
SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
synonyms |
1H-INDOLE, 3-(1-(CYCLOPROPYLMETHYL)-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-5- NITRO-, MO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)







![(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one](/img/structure/B216820.png)


![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
